(S)-(-)-4-tert-Butyl-2-oxazolidinone

Catalog No.
S1898966
CAS No.
54705-42-9
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-4-tert-Butyl-2-oxazolidinone

CAS Number

54705-42-9

Product Name

(S)-(-)-4-tert-Butyl-2-oxazolidinone

IUPAC Name

(4S)-4-tert-butyl-1,3-oxazolidin-2-one

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

WKUHGFGTMLOSKM-RXMQYKEDSA-N

SMILES

CC(C)(C)C1COC(=O)N1

Canonical SMILES

CC(C)(C)C1COC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1COC(=O)N1
  • (S)-(-)-4-tert-Butyl-2-oxazolidinone is a synthetic compound, not found naturally.
  • It is a valuable chiral building block used by organic chemists for the synthesis of other molecules [].

Molecular Structure Analysis

  • The molecule consists of a five-membered ring containing one nitrogen atom and one oxygen atom. This ring is called an oxazolidinone ring [].
  • Attached to the ring is a tert-butyl group (a bulky group with three methyl groups attached to a central carbon) and a carbonyl group (C=O) [].
  • The "S" and "-" in the name indicate the specific stereoisomer of the molecule, referring to the arrangement of atoms in 3D space [].

Chemical Reactions Analysis

(S)-(-)-4-tert-Butyl-2-oxazolidinone is a versatile intermediate used in various organic syntheses. Here's an example:

  • C-C bond formation: It can be used as a chiral auxiliary to control the stereochemistry during carbon-carbon bond formation reactions. For instance, in a reaction with a carbonyl compound, it can introduce a new carbon atom with a specific chirality [].

Physical And Chemical Properties Analysis

  • Reported data for specific properties like melting point, boiling point, and solubility may not be readily available due to the compound's role as a synthetic intermediate [].

(S)-(-)-4-tert-Butyl-2-oxazolidinone itself does not have a known mechanism of action in biological systems. Its primary function is as a chiral precursor for the synthesis of other molecules with potential biological activities [].

Safety information for (S)-(-)-4-tert-Butyl-2-oxazolidinone may be limited due to its use as a research chemical. However, as with most organic compounds, it is advisable to handle it with care in a well-ventilated laboratory using appropriate personal protective equipment [].

  • Asymmetric Catalysis

    (S)-(-)-TBO serves as a valuable chiral auxiliary in asymmetric catalysis. Its ability to induce chirality in reaction products makes it a crucial tool for synthesizing enantiopure compounds, which are essential in pharmaceutical and agrochemical industries. Research has shown its effectiveness in various asymmetric reactions, including aldol additions, alkylations, and Michael additions [PubChem, National Institutes of Health (.gov) - (S)-(-)-4-tert-Butyl-2-oxazolidinone, CID 6950844, ].

  • Organic Synthesis

    Beyond asymmetric catalysis, (S)-(-)-TBO also finds use as a versatile building block in organic synthesis. Its reactivity allows for incorporation into various organic molecules, enabling the creation of complex structures with desired functionalities. Studies have explored its application in synthesizing chiral heterocycles, peptides, and natural products [ScienceDirect - Recent advances in the asymmetric synthesis of functionalized oxazolidinones, ].

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-4-tert-Butyl-2-oxazolidinone

Dates

Modify: 2023-08-16

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